2-(Dimethylamino)-4,6-dimethylpyrimidine-5-carbonitrile oxide
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Overview
Description
2-(Dimethylamino)-4,6-dimethylpyrimidine-5-carbonitrile oxide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4,6-dimethylpyrimidine-5-carbonitrile oxide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with dimethylamine and a cyanating agent in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4,6-dimethylpyrimidine-5-carbonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2-(Dimethylamino)-4,6-dimethylpyrimidine-5-carbonitrile oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4,6-dimethylpyrimidine-5-carbonitrile oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry.
4-Dimethylaminopyridine: A catalyst in esterification and other organic reactions.
2-(2-(Dimethylamino)ethoxy)ethanol: Used in surfactants and as a corrosion inhibitor.
Uniqueness
2-(Dimethylamino)-4,6-dimethylpyrimidine-5-carbonitrile oxide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
13012-33-4 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-(dimethylamino)-4,6-dimethylpyrimidine-5-carbonitrile oxide |
InChI |
InChI=1S/C9H12N4O/c1-6-8(5-10-14)7(2)12-9(11-6)13(3)4/h1-4H3 |
InChI Key |
SFYRQISLPALYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)C#[N+][O-] |
Origin of Product |
United States |
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